3-Deoxysucrose 3-Deoxysucrose
Brand Name: Vulcanchem
CAS No.: 102039-75-8
VCID: VC20744011
InChI: InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1
SMILES: C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O
Molecular Formula: C12H22O10
Molecular Weight: 326.3 g/mol

3-Deoxysucrose

CAS No.: 102039-75-8

Cat. No.: VC20744011

Molecular Formula: C12H22O10

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

3-Deoxysucrose - 102039-75-8

Specification

CAS No. 102039-75-8
Molecular Formula C12H22O10
Molecular Weight 326.3 g/mol
IUPAC Name (2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Standard InChI InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1
Standard InChI Key KKBBKUOGNQMNRX-FCYDWXPZSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O
SMILES C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O
Canonical SMILES C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O

Introduction

Chemical Structure and Properties

3-Deoxysucrose (CAS No.: 102039-75-8) is a deoxysugar derivative with the molecular formula C12H22O10 and a molecular weight of 326.3 g/mol. Its IUPAC name is (2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol. As the name suggests, the primary structural characteristic that distinguishes 3-Deoxysucrose from sucrose is the replacement of a hydroxyl group with a hydrogen atom at the third carbon position.

The structural modification of removing the hydroxyl group at C-3 significantly impacts the compound's physical and chemical properties. Research on deoxysugars indicates that C-3 deoxygenation generally imparts greater instability compared to deoxygenation at C-2 or C-4 positions, as evidenced by increases in free energy . This instability can be attributed to the disruption of hydrogen bonding networks that typically stabilize carbohydrate structures.

Deoxygenation PositionRelative Gibbs Free Energy Increase (kcal mol⁻¹)Common Conformational Result
C-2 Deoxygenation0.00-4.91Variable anomeric preference
C-3 Deoxygenation5.26-5.78Decreased stability
C-4 Deoxygenation1.29-5.14Often β-anomer preference

Note: Data derived from computational studies on various deoxysugar isomers

Biological Significance

3-Deoxysucrose has several biological implications, particularly in the context of diabetes and glycation processes. Glycation, the non-enzymatic reaction between reducing sugars and proteins, is a key process in which compounds like 3-Deoxysucrose may participate. This process is implicated in the development of diabetic complications and age-related disorders.

The absence of the hydroxyl group at the C-3 position likely influences how 3-Deoxysucrose interacts with biological molecules compared to sucrose. This structural difference may alter its reactivity in biochemical reactions, particularly those involving glycosidic bond formation or hydrolysis.

Comparison with Other Deoxysugars

The biological behavior of 3-Deoxysucrose can be better understood by comparing it with other deoxysugars. For instance, research on 3-deoxyhexuloses indicates that these compounds are metabolites of 3-deoxyglucosone, a dicarbonyl sugar synthesized through the Maillard reaction . Such compounds have been implicated in various biological processes, including protein modification and cellular stress responses.

Research Findings and Applications

DeoxysugarPreferred AnomerFree Energy Difference (kcal mol⁻¹)
3-deoxy-D-arabino-hexopyranoseα-anomer0.24
3,6-dideoxy-D-arabino-hexopyranoseβ-anomer0.02
3-deoxy-D-arabino-hexonic acidβ-anomer0.14
4-deoxy-D-ribo-hexopyranoseβ-anomer0.26-1.37
3-deoxy-D-lyxo-hexopyranoseβ-anomer0.26-1.37

Applications and Future Perspectives

Understanding the structural and biochemical properties of 3-Deoxysucrose has implications for various fields, including:

  • Diabetes Research: As a compound involved in glycation processes, 3-Deoxysucrose may provide insights into the biochemical mechanisms underlying diabetic complications.

  • Food Chemistry: The participation of deoxysugars like 3-Deoxysucrose in the Maillard reaction makes them relevant to food science, particularly in understanding flavor development and food browning processes.

  • Synthetic Chemistry: The unique reactivity profiles of deoxysugars make them valuable building blocks for the synthesis of complex carbohydrates and glycoconjugates.

Structural Comparison with Related Compounds

To better contextualize 3-Deoxysucrose, it is useful to compare its structure and properties with related compounds, particularly sucrose and other deoxysugars.

Table 3: Comparison of 3-Deoxysucrose with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureRelative Stability
SucroseC12H22O11342.3Complete hydroxylationHigher
3-DeoxysucroseC12H22O10326.3Missing OH at C-3Lower
3-DeoxyhexuloseC6H12O5164.16Deoxyketohexose structureVariable

Note: Data compiled from multiple sources

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator